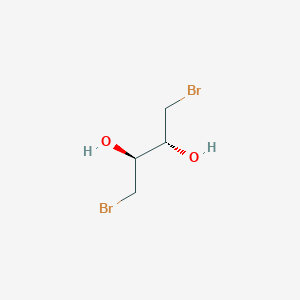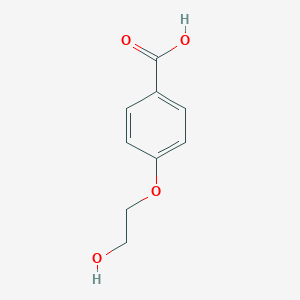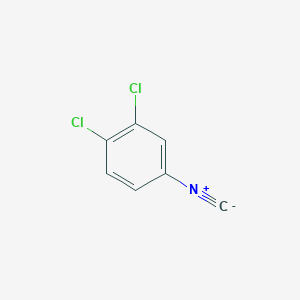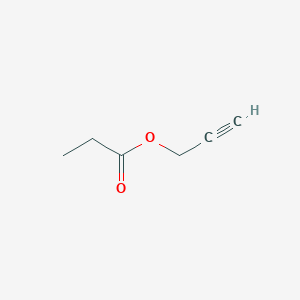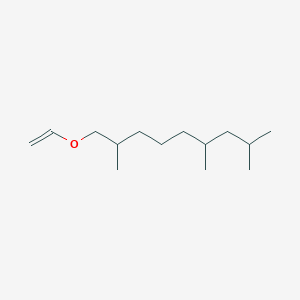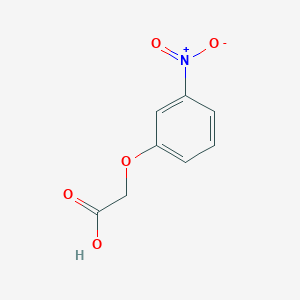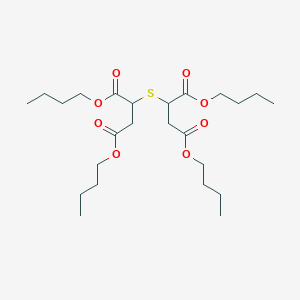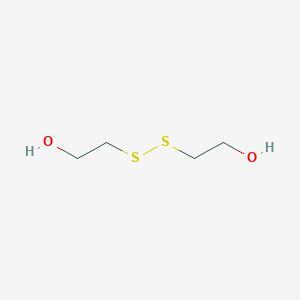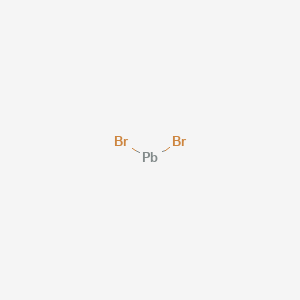
Lead(II) bromide
説明
Synthesis Analysis
Lead(II) bromide is typically prepared from treating solutions of lead salts (e.g., lead(II) nitrate) with bromide salts . This process exploits its low solubility in water - only 0.455 g dissolves in 100 g of water at 0 °C . It is about ten times more soluble in boiling water .Molecular Structure Analysis
PbBr2 has the same crystal structure as lead chloride (cotunnite) – they are isomorphous . In this structure, Pb2+ is surrounded by nine Br− ions in a distorted tricapped trigonal prismatic geometry . Seven of the Pb-Br distances are shorter, in the range 2.9-3.3 Å, while two of them are longer at 3.9 Å .Chemical Reactions Analysis
Lead reacts with dibromine to form Lead(II) bromide . The reaction can be represented as follows: Pb + Br2 = PbBr2 .Physical And Chemical Properties Analysis
Lead(II) bromide has a molecular formula of Br2Pb, an average mass of 367.008 Da, and a Monoisotopic mass of 365.813263 Da . It is a white solid that only dissolves a little in water . It melts to make a liquid that conducts a little electricity . It is insoluble in alcohol but soluble in ammonia, alkali, KBr, NaBr .科学的研究の応用
High-Resolution X-Ray Imaging
Lead bromide perovskite, specifically manganese (II) activated 2D butylammonium lead bromide perovskite (BA2PbBr4:Mn (II)), shows promise in X-ray imaging technology. Its properties allow for ultrahigh sensitivity and high spatial resolution in X-ray imaging, making it suitable for medical, industrial, and scientific applications (Shao et al., 2022).
Luminescent Sensor
Lead (II) bromide can act as a luminescent sensor for detecting lead in polar organic solvents. It forms the highly luminescent lead-halide cluster Pb(4)Br(11)(3)(-), allowing for nanomolar concentration detection of lead (Dutta & Perkovic, 2002).
Catalytic Oxidation in Water Systems
The presence of bromide catalyzes the oxidation of lead(II) carbonate solids by chlorine, a critical process in controlling lead release in drinking water distribution systems (Orta, Patton, & Liu, 2017).
Nanoscale Perovskites
Lead(II) bromide-based nanoscale quasi-2D layered perovskites demonstrate tunable emissions, offering potential in various optoelectronic applications (Yuan, Shu, Xin, & Ma, 2016).
Crystal Growth and Characterization
Lead(II) bromide crystals, when doped with silver bromide, show decreased energy of phase transformation, which is useful for crystal growth and characterization for various applications (Singh et al., 1992).
Atmospheric Particle Analysis
Concentrations of bromide in atmospheric particles have been used as indicators for vehicle-emitted lead, using Br/Pb ratios to discern lead sources (Harrison & Sturges, 1983).
Acousto-Optic and Electro-Optic Materials
Lead bromide, PbBr2, exhibits properties desirable for signal-processing applications in acousto-optic and electro-optic devices (Singh et al., 1988).
Safety And Hazards
将来の方向性
Lead(II) bromide has been used in the fabrication of nanoscale quasi-2D layered perovskites, which are potentially utilized as light-emitting materials . It can also be used for the synthesis of deep blue fluorescent lead bromide perovskite microdisks . These applications suggest potential future directions for the use of Lead(II) bromide in the field of material science and optoelectronics .
特性
IUPAC Name |
dibromolead | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.Pb/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASWJUOMEGBQCQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Br[Pb]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PbBr2, Br2Pb | |
| Record name | Lead(II) bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lead(II)_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] | |
| Record name | Lead(II) bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2519 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Lead(II) bromide | |
CAS RN |
10031-22-8 | |
| Record name | Lead dibromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10031-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lead bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead dibromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B167981.png)

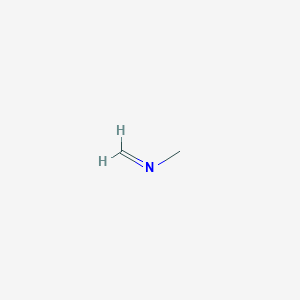
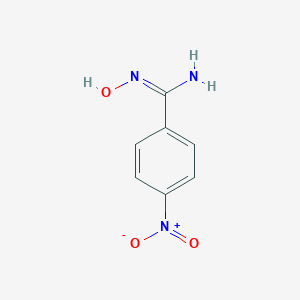
![(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane](/img/structure/B167988.png)
